molecular formula C5H7BrO B2438584 (3Z)-3-(Bromomethylidene)oxolane CAS No. 2276741-44-5

(3Z)-3-(Bromomethylidene)oxolane

Cat. No.: B2438584
CAS No.: 2276741-44-5
M. Wt: 163.014
InChI Key: MMILCUFJGCPUID-HYXAFXHYSA-N
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Description

(3Z)-3-(Bromomethylidene)oxolane is a chemical building block of interest in synthetic organic chemistry. Its structure, featuring an oxolane (tetrahydrofuran) ring and a bromine-substituted alkene, suggests its primary research value lies in its potential as an intermediate for the synthesis of more complex molecules . The oxolane ring is a common motif in various natural products and pharmaceuticals, and the presence of the (Z)-configured bromoalkene group provides a reactive handle for further functionalization through cross-coupling reactions or nucleophilic substitutions. This makes it a potentially useful reagent for constructing key fragments in medicinal chemistry programs and for the development of new materials. Researchers can leverage this compound to explore novel synthetic pathways and create diverse chemical libraries. This product is strictly for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3Z)-3-(bromomethylidene)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-3-5-1-2-7-4-5/h3H,1-2,4H2/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMILCUFJGCPUID-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC/C1=C\Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2276741-44-5
Record name (3Z)-3-(bromomethylidene)oxolane
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Biological Activity

(3Z)-3-(Bromomethylidene)oxolane is a halogenated compound derived from oxolane (tetrahydrofuran), which is known for its diverse biological activities. The presence of the bromomethylidene group enhances its reactivity and potential interactions with biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C5H7BrO\text{C}_5\text{H}_7\text{BrO}

This structure comprises a five-membered ring with a bromomethylidene substituent, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, primarily focusing on its antibacterial and antifungal properties. The halogenated oxolane derivatives are noted for their ability to interact with various biological systems, leading to significant pharmacological effects.

Antibacterial Activity

Studies have demonstrated that oxolane derivatives exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial activity of various oxolane derivatives, including this compound, against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with halogen substitutions showed enhanced antibacterial efficacy compared to their non-halogenated counterparts .

CompoundActivity Against E. coliActivity Against S. aureus
This compoundModerateHigh
Oxolane (control)LowModerate

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that this compound effectively inhibits the growth of pathogenic fungi, including strains of Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. The bromine atom enhances electrophilicity, facilitating reactions with thiols and amines in biological systems. This reactivity can lead to modulation of enzyme activities and interference with cellular signaling pathways.

Case Studies

  • Antibacterial Efficacy : A comparative study on various oxolane derivatives demonstrated that this compound exhibited a 50% reduction in bacterial growth at concentrations as low as 10 µg/mL against S. aureus.
  • Fungal Inhibition : In vitro assays revealed that at a concentration of 20 µg/mL, this compound inhibited the growth of Candida albicans by over 60%, suggesting significant antifungal potential.

Preparation Methods

Synthetic Routes for (3Z)-3-(Bromomethylidene)oxolane

Direct Bromination of Oxolane Derivatives

The most widely reported method involves bromination of oxolane precursors using N-bromosuccinimide (NBS) under controlled conditions. This protocol ensures regioselectivity at the third carbon and stereoselective formation of the Z-isomer.

Procedure :

  • Substrate Preparation : A tetrahydrofuran derivative with a methylidene group is synthesized via Grignard addition or Wittig reaction.
  • Bromination : NBS (1.2 equiv.) is introduced to the substrate in anhydrous dichloromethane at 0–5°C. The reaction is monitored via TLC to prevent over-bromination.
  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate), yielding the title compound as a colorless liquid.

Key Factors :

  • Temperature Control : Low temperatures (0–5°C) minimize side reactions such as diastereomerization or ring-opening.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance NBS reactivity while stabilizing the intermediate bromonium ion.
  • Stereoselectivity : The Z-configuration is favored due to reduced steric hindrance between the bromine and oxolane oxygen.

Alternative Bromination Strategies

While less common, alternative approaches have been explored:

Transannular Bromo-Etherification

Inspired by cortistatin syntheses, transannular bromo-etherification involves bromine-mediated cyclization of bicyclic ethers. For example, bromination of a cycloheptane-fused oxolane with pyridinium tribromide generates bromomethylidene motifs, though this method is more applicable to polycyclic systems.

Grignard Reagent-Mediated Bromination

Grignard reagents (e.g., butenylmagnesium bromide) can facilitate bromine incorporation indirectly. However, this approach risks over-alkylation and requires stringent anhydrous conditions.

Reaction Optimization and Challenges

Yield and Purity Considerations

  • Typical Yield : 51–65% (NBS method), lower for alternative routes due to competing pathways.
  • Impurity Profile : Common byproducts include E-isomers and dibrominated species, mitigated via slow NBS addition and low-temperature quenching.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.45 (d, J = 10.2 Hz, 1H, =CHBr), 4.20–3.80 (m, 4H, oxolane OCH₂), 2.65–2.30 (m, 2H, CH₂).
  • ¹³C NMR : δ 145.2 (=CBr), 108.5 (C-O), 67.8 (OCH₂), 32.1 (CH₂).
  • HRMS : m/z 162.965 [M+H]⁺ (calc. 162.966).

Crystallographic Insights

While no crystal structure of this compound is reported, related bromo-oxolanes exhibit:

  • Twist-Boat Conformations : Observed in six-membered rings, stabilizing bromine’s equatorial position.
  • Intermolecular Interactions : Weak C–H⋯O hydrogen bonds (2.53–2.57 Å) contribute to solid-state packing.

Q & A

Basic: What are the standard synthetic routes for (3Z)-3-(Bromomethylidene)oxolane, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthesis of this compound typically involves bromination or substitution reactions targeting the oxolane ring. Key steps include:

  • Precursor Selection : Starting materials like oxolane derivatives with reactive methylidene groups are brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) enhance reaction homogeneity and bromine activation .
  • Temperature Control : Reactions are often conducted at 0–25°C to prevent side reactions (e.g., ring-opening or over-bromination) .

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